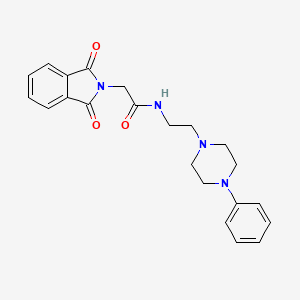

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Description

This compound integrates two pharmacologically significant moieties: a 1,3-dioxoisoindoline (phthalimide) group and a 4-phenylpiperazine scaffold linked via an acetamide bridge. The phthalimide moiety is known for its role in antioxidant, anti-inflammatory, and enzyme-inhibitory activities , while the 4-phenylpiperazine group contributes to receptor-binding affinity, particularly in neurological and cardiovascular targets . The compound’s synthesis likely follows established protocols for phthalimide derivatives, involving condensation of phthalic anhydride with a piperazine-containing acetohydrazide precursor under reflux in acetic acid or toluene . Structural characterization would employ NMR, IR, and mass spectrometry, as demonstrated for analogous compounds .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFODBHLXKFNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amide Coupling

The most widely documented method involves a two-step process: (1) synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid and (2) its coupling with 2-(4-phenylpiperazin-1-yl)ethylamine.

Step 1: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid

Glycine reacts with phthalic anhydride in a microwave-assisted reaction (2.40–2.50 GHz, 800 W, 10–15 min) to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid with high efficiency. Alternatively, conventional heating in acetonitrile with potassium carbonate achieves comparable results but requires prolonged reflux (24 h).

Step 2: Amide Bond Formation

The acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(4-phenylpiperazin-1-yl)ethylamine. This method, adapted from the synthesis of N-dodecyl analogs, typically employs polar aprotic solvents (e.g., CH₃CN) and yields the target compound after silica gel chromatography.

Reaction Conditions:

Tosylate Intermediate Method

A modified approach uses 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate as a key intermediate. Reacting this tosylate with 1-phenylpiperazine in acetonitrile (K₂CO₃, reflux) introduces the 4-phenylpiperazine group. Subsequent hydrolysis and amidation yield the final product.

Advantages:

- Tosylate acts as a superior leaving group, enhancing reaction efficiency.

- Column chromatography (ethyl acetate/petroleum ether, 1:15) ensures high purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of dioxoisoindolinyl acetamides. In a patent-derived protocol:

- Glycine and Phthalic Anhydride: Microwaves (10–15 min, 800 W) induce cyclization to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

- Acid Chloride Formation: SOCl₂ converts the acid to its reactive chloride.

- Amine Coupling: 2-(4-phenylpiperazin-1-yl)ethylamine reacts with the acid chloride under microwave conditions (5–10 min), bypassing prolonged heating.

Key Benefits:

- Time Reduction: Total synthesis time ≤30 min vs. 26–28 h traditionally.

- Yield Improvement: Near-quantitative yields due to uniform heating.

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24–28 h | 30 min |

| Yield | 75% | >90% |

| Energy Efficiency | Low | High |

| Purification | Column Chromatography | Gel Filtration |

Traditional methods remain valuable for small-scale syntheses, while microwave techniques excel in rapid, high-yield production.

Structural Characterization and Analytical Data

Crystallographic Insights

X-ray diffraction of analogous compounds reveals:

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide exhibit significant anticancer properties. For example, studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Case Study:

A study evaluated several isoindole derivatives for their cytotoxic effects against human cancer cell lines, revealing that certain modifications to the isoindole structure could enhance efficacy against breast and colon cancer cells .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease. Compounds containing the isoindole scaffold have been investigated for their ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function .

Case Study:

In vitro studies demonstrated that derivatives of isoindole compounds showed promising acetylcholinesterase inhibitory activity, indicating their potential as therapeutic agents for Alzheimer's disease .

Antidepressant Activity

The piperazine component of the compound is associated with antidepressant effects. Piperazine derivatives have been widely studied for their ability to modulate serotonin receptors, which play a crucial role in mood regulation. The combination of the piperazine ring with the isoindole structure may enhance these effects.

Case Study:

Research on similar piperazine-containing compounds has indicated significant antidepressant activity in animal models, suggesting that modifications to the piperazine structure can lead to improved efficacy .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares structural features, synthesis routes, and bioactivities of related compounds:

Key Differences and Trends

Bioactivity: Phthalimide derivatives with thiophene (1b) or thiazolidinone (1.7) substituents exhibit stronger antioxidant or anti-inflammatory activity, respectively, compared to quinazolinone analogues (1a) . The target compound’s 4-phenylpiperazine group may enhance CNS penetration, aligning with predictions of blood-brain barrier (BBB) permeability in similar structures . Piperazine-containing analogues (e.g., ) show affinity for neurological targets (e.g., GPR139), suggesting the target compound may share this trait .

Synthesis Efficiency :

- Reactions involving phthalic anhydride and acetohydrazides typically yield products in 40–65% yields under reflux conditions , comparable to the target compound’s hypothetical synthesis.

Pharmacokinetics :

- Phthalimide derivatives generally exhibit high intestinal absorption and moderate metabolic stability . The 4-phenylpiperazine moiety may improve solubility and binding to plasma proteins, as seen in structurally related antipsychotics .

Research Findings and Implications

- Antioxidant Potential: The phthalimide core in the target compound likely contributes to free-radical scavenging, as demonstrated by 1b’s DPPH activity .

- Neurological Applications : Piperazine derivatives (e.g., ) are prevalent in antipsychotics and antidepressants, suggesting the target compound could modulate dopamine or serotonin receptors .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a novel synthetic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structural features include:

- Dioxoisoindoline moiety : This component is known for its role in various biological activities.

- Piperazine ring : Often associated with psychoactive properties and used in various therapeutic agents.

Research indicates that compounds with similar structures often interact with several biological targets, including:

- Serotonin receptors : The piperazine component suggests potential activity as a serotonin receptor modulator, which may influence mood and anxiety disorders.

- Antioxidant properties : Compounds containing dioxoisoindoline have shown promising antioxidant activities, which could contribute to their therapeutic effects in oxidative stress-related diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:

- In vitro studies demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Varies |

Antioxidant Activity

The compound's antioxidant potential has been evaluated through various assays. It has been shown to scavenge free radicals effectively, which is crucial in preventing cellular damage caused by oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of dioxoisoindoline have exhibited cytotoxic effects on cancer cell lines, suggesting that the target compound may also possess similar properties. Notably, some derivatives have demonstrated IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating strong anticancer activity .

Case Studies

- Study on Antimicrobial Properties : A study conducted on a series of dioxoisoindoline derivatives found that certain modifications enhanced antibacterial activity significantly compared to traditional antibiotics .

- Antioxidant Study : Another research focused on the synthesis and evaluation of acetamide derivatives revealed that modifications at the dioxoisoindoline core improved antioxidant efficacy, highlighting the importance of structural variations .

- Cytotoxicity Assessment : A comparative analysis of various dioxoisoindoline derivatives showed promising results against human colon cancer cell lines, with some compounds exhibiting superior activity compared to established treatments .

Q & A

What are the established synthetic routes for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, and what experimental conditions are critical for optimizing yield?

Basic Synthesis

The compound can be synthesized via a multi-step approach. A common method involves reacting 1,3-dioxoisoindolin-2-yl thiourea derivatives with electrophilic reagents like phthalic anhydride in refluxing acetic acid or dioxane (2–6 hours, monitored by TLC). Recrystallization from ethanol or acetic acid is typically used for purification .

Advanced Optimization

Key challenges include controlling side reactions (e.g., hydrolysis of the dioxoisoindolinyl group) and ensuring regioselectivity. Microwave-assisted synthesis or catalytic methods (e.g., using DMAP) may improve reaction efficiency. Purity optimization requires rigorous solvent selection (e.g., glacial acetic acid for cyclization) and column chromatography for intermediates .

How can the structural conformation and hydrogen-bonding networks of this compound be characterized using crystallographic techniques?

Basic Characterization

Single-crystal X-ray diffraction (SXRD) is the gold standard. The phthalimide and piperazine moieties exhibit non-planar arrangements, with dihedral angles between planes (e.g., 89.08° between phthalimide and acetamide groups). Hydrogen bonds (N–H⋯O, O–H⋯O) stabilize the crystal lattice .

Advanced Refinement Challenges

Non-planar regions complicate refinement. SHELXL (via SHELX suite) is recommended for handling anisotropic displacement parameters and resolving disorder in the piperazine ring. High-resolution data (≤0.8 Å) and TWIN/BASF commands may be required for twinned crystals .

What biological activities have been reported for derivatives of this compound, and how can researchers design assays to validate these effects?

Basic Activity Screening

Analogous 1,3-dioxoisoindolin-2-yl acetamides exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition. In vitro assays include COX-1/COX-2 enzyme inhibition kits and LPS-induced TNF-α suppression in macrophages .

Advanced Target Identification

Mechanistic studies require RNA-seq or phosphoproteomics to map signaling pathways. Molecular docking (AutoDock Vina) can predict binding to COX-2 (PDB: 5KIR). In vivo validation should use carrageenan-induced paw edema models with dose-response analysis .

How can computational methods elucidate the structure-activity relationship (SAR) of this compound’s piperazine and phthalimide moieties?

Basic SAR Analysis

DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the dioxoisoindolinyl group, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites .

Advanced Pharmacophore Modeling

Piperazine flexibility impacts receptor binding. Use Schrödinger’s Phase to model interactions with dopamine D3 receptors (analogous to 4-arylpiperazine ligands). MD simulations (NAMD) can assess conformational stability in lipid bilayers .

What analytical techniques are recommended for assessing purity and stability under storage conditions?

Basic Quality Control

HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) identifies impurities. Stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation of the acetamide bond .

Advanced Method Development

LC-MS/MS quantifies trace impurities (e.g., phthalic acid byproducts). For hygroscopic samples, dynamic vapor sorption (DVS) monitors moisture uptake. Accelerated stability studies (ICH Q1A) guide storage protocols .

How should researchers resolve contradictions in reported biological data (e.g., conflicting COX inhibition results)?

Basic Validation

Replicate assays under standardized conditions (e.g., enzyme lot, buffer pH). Compare IC50 values with positive controls (e.g., indomethacin). Validate cell models for inflammatory response (e.g., RAW 264.7 macrophages) .

Advanced Mechanistic Analysis

Probe off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Use CRISPR knockouts (COX-1/COX-2) to confirm target specificity. Meta-analysis of literature data identifies confounding variables (e.g., solvent DMSO concentration) .

What safety protocols are essential for handling this compound in vitro and in vivo?

Basic Safety Measures

Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced In Vivo Protocols

Acute toxicity studies (OECD 423) in rodents require dose escalation (10–300 mg/kg). Monitor hematological, hepatic, and renal parameters. Dispose of waste via incineration (EPA guidelines) .

How can researchers modify the piperazine moiety to enhance receptor selectivity (e.g., for neurological targets)?

Basic Modifications

Introduce substituents (e.g., 4-fluorophenyl) to the piperazine ring to modulate lipophilicity and blood-brain barrier penetration. Radiolabeling (³H or ¹⁴C) aids biodistribution studies .

Advanced Pharmacokinetics

Use PBPK modeling (GastroPlus) to predict CNS exposure. In situ perfusion assays (rat brain) measure permeability. Metabolite identification (HR-MS/MS) guides prodrug design .

What crystallographic challenges arise from the compound’s non-planar structure, and how can they be addressed?

Advanced Refinement Techniques

Multi-domain disorder in the piperazine-ethylacetamide chain requires PART commands in SHELXL. For weak diffraction, synchrotron radiation (e.g., APS) improves resolution. Hydrogen-bonding networks are validated via Hirshfeld surface analysis (CrystalExplorer) .

How can in vitro ADME studies predict the compound’s pharmacokinetic profile?

Basic ADME Screening

Caco-2 assays assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability). Microsomal stability (human liver microsomes) measures metabolic clearance. Plasma protein binding is quantified via ultrafiltration .

Advanced PBPK Modeling

Integrate in vitro data into Simcyp to simulate human PK profiles. Adjust for species-specific differences (e.g., CYP450 isoform expression). Validate with cassette dosing in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.